
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one, also known as EFQ or EFQ-1, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Synthesis and Biological Activity
This compound, like its analogs, is synthesized through various chemical processes and evaluated for different biological activities. Researchers have synthesized compounds related to the mentioned chemical structure and tested them for antibacterial, antifungal, and antitumor activities. These studies aim to explore the therapeutic potentials of such compounds. For example, compounds have been synthesized that show remarkable anti-TB activity, superior anti-microbial activity, and potential antitumor activities against various cancer cell lines in vitro, suggesting their utility in developing new drugs for treating infectious diseases and cancer (Mamatha S.V et al., 2019) (Yilin Fang et al., 2016).
Antimicrobial and Antifungal Properties
Numerous studies on derivatives of such compounds demonstrate significant antimicrobial and antifungal properties. This includes activity against a range of bacterial and fungal strains, which could lead to the development of new antimicrobial agents. These findings are crucial, given the rising concern over antibiotic resistance and the need for novel antimicrobials (Rambabu Sirgamalla & Sakram Boda, 2019).
Anticancer Activity
The derivatives of quinoline and oxadiazole, such as the one mentioned, have been explored for their anticancer activity. Some synthesized compounds show promising results against cancer cell lines, indicating potential applications in cancer therapy. These studies contribute to the search for new anticancer drugs with better efficacy and fewer side effects (Li-Chen Chou et al., 2010).
properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c1-2-25-16-6-4-3-5-12(16)18-22-19(26-23-18)14-10-21-15-8-7-11(20)9-13(15)17(14)24/h3-10H,2H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDDAWUPZIMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670395.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide](/img/structure/B2670398.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2670400.png)

![N-Ethyl-N-[2-[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2670406.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2670407.png)
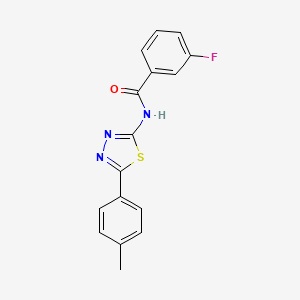
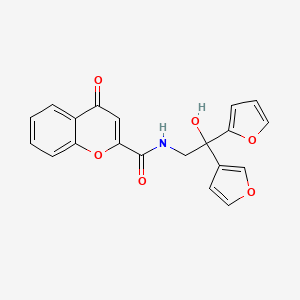
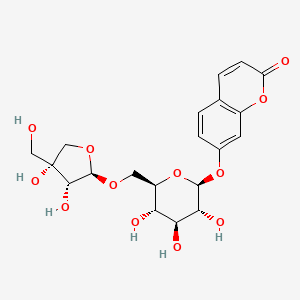
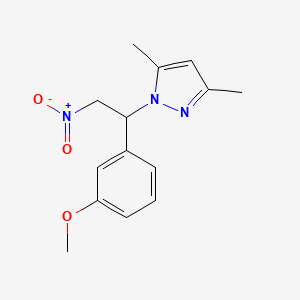
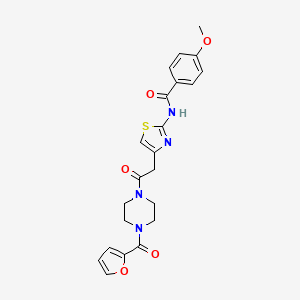
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)
![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)